N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-methylbenzamide;hydrochloride
Description
This compound is a benzamide derivative featuring a [1,3]dioxolo[4,5-f][1,3]benzothiazole core substituted with a 4-methylbenzamide group and a dimethylaminoethyl side chain, further stabilized as a hydrochloride salt. The dimethylaminoethyl group enhances solubility and bioavailability, while the dioxolo-benzothiazole system may confer metabolic stability .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-methylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S.ClH/c1-13-4-6-14(7-5-13)19(24)23(9-8-22(2)3)20-21-15-10-16-17(26-12-25-16)11-18(15)27-20;/h4-7,10-11H,8-9,12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGVIZWLRIFVKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CCN(C)C)C2=NC3=CC4=C(C=C3S2)OCO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-methylbenzamide;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the dioxole ring. The dimethylaminoethyl side chain is then attached through a series of substitution reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors and stringent quality control measures. The process would be optimized for yield and purity, with careful monitoring of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-methylbenzamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For example:
- In vitro studies have shown that derivatives of benzothiazole can induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Case Study : A study demonstrated that related compounds inhibited the growth of breast cancer cell lines by disrupting cell cycle progression and inducing cell death through apoptosis .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity:
- Mechanism : The dioxolo-benzothiazole moiety is known to interact with microbial membranes or inhibit essential microbial enzymes.
- Case Study : Research has shown that similar benzothiazole derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound:
- Mechanism : It may protect neuronal cells from oxidative stress-induced damage.
- Case Study : Studies on related compounds have shown promise in preventing neurodegeneration in models of Alzheimer's disease by inhibiting amyloid-beta aggregation and reducing oxidative stress markers .
Summary Table of Applications
| Application Area | Mechanism of Action | Case Study Reference |
|---|---|---|
| Anticancer Activity | Induces apoptosis; disrupts cell cycle | In vitro studies on breast cancer cell lines |
| Antimicrobial Properties | Interacts with microbial membranes; inhibits enzymes | Studies on benzothiazole derivatives |
| Neuroprotective Effects | Protects against oxidative stress; inhibits amyloid aggregation | Research on Alzheimer's disease models |
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-methylbenzamide;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. This interaction can lead to various effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Functional Differences
N-([1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-nitrobenzamide ():
- Structural Similarities : Shares the dioxolo-benzothiazole core and benzamide linkage.
- Key Differences: The nitro group at the benzamide’s para position (vs. methyl in the target compound) significantly alters electronic properties.
- Biological Implications : Nitro-substituted benzamides are often associated with antimicrobial or antiparasitic activity, whereas methyl groups may favor CNS penetration due to increased lipophilicity .
Tautomerism and Spectral Analysis
However, IR spectroscopy (e.g., absence of νS-H at 2500–2600 cm⁻¹ in thiones) provides a framework for confirming the integrity of the dioxolo-benzothiazole system and the absence of unintended tautomers .
Physicochemical and Pharmacokinetic Profiling
Table 1: Key Properties of Comparable Benzamide Derivatives
*Calculated using fragment-based methods. †Estimated via in silico modeling.
- Hydrochloride Salt Advantage : The target’s hydrochloride salt improves aqueous solubility (12.5 mg/mL) compared to neutral analogs like the nitro derivative (3.2 mg/mL), critical for oral bioavailability .
- LogP Differences: The dimethylaminoethyl group reduces LogP (2.8) relative to etobenzanid (3.5), balancing lipophilicity for membrane permeability without excessive tissue accumulation .
Challenges in Similarity Assessment ()
Computational similarity metrics (e.g., Tanimoto coefficient) may classify the target as dissimilar to nitrobenzamides due to substituent differences, despite shared core structures. Pharmacophore models, however, might emphasize the benzamide’s hydrogen-bonding capacity, grouping it with analogs like etobenzanid .
Biological Activity
N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-methylbenzamide;hydrochloride is a synthetic compound characterized by a complex molecular structure that includes heterocyclic rings and various functional groups. Its potential biological activities are of significant interest in medicinal chemistry, particularly for their implications in antimicrobial and anticancer properties.
Chemical Structure and Properties
- Molecular Formula : C21H22ClN3O5S
- Molecular Weight : 463.93 g/mol
- CAS Number : 1215364-85-4
- Functional Groups :
- Dimethylamino group (N(CH₃)₂)
- Carboxamide group (CONH₂)
- Heterocyclic rings including benzothiazole and dioxole
The compound's structure suggests it may interact with biological targets through hydrogen bonding and other chemical interactions due to its functional groups.
Currently, specific data on the mechanism of action for this compound is limited. However, compounds with similar structures often exhibit biological activity through interactions with enzymes or receptors involved in various metabolic pathways. Investigations into its mechanism would require detailed in vitro and in vivo studies to elucidate its biological effects.
Antimicrobial Activity
Research on related benzothiazole derivatives indicates that they possess significant antimicrobial properties. For example, studies have shown that modifications in the benzothiazole structure can enhance antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | Activity | MIC (µg/mL) | Reference |
|---|---|---|---|
| Benzothiazole derivatives | Antibacterial | 50 | |
| Dimethylamino derivatives | Antifungal | 50 |
The presence of electron-withdrawing groups has been noted to enhance these activities, suggesting that structural modifications could lead to improved efficacy.
Anticancer Potential
Benzothiazole derivatives have also been explored for their anticancer properties. Some studies indicate that these compounds can inhibit cancer cell proliferation in various human cell lines, including liver and breast cancer cells .
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Benzothiazole derivatives | MDA-MB-231 (breast) | 6.46 | |
| Benzothiazole derivatives | SK-Hep-1 (liver) | 6.56 |
Case Studies
- Antimicrobial Efficacy : A study synthesized several benzothiazole derivatives and tested their antimicrobial activity against common bacterial strains. The results indicated that certain substitutions significantly increased activity against E. coli and Candida tropicalis, highlighting the potential for developing new antimicrobial agents based on this scaffold .
- Anticancer Activity : In a separate investigation, a series of benzothiazole derivatives were evaluated for their ability to inhibit tumor growth in vitro. The results demonstrated that specific modifications led to compounds with potent inhibitory effects on cancer cell lines, suggesting a promising avenue for further research into their therapeutic applications .
Q & A
(Basic) How can researchers optimize the synthesis yield of this compound?
Methodological Answer:
To maximize yield, systematic optimization of reaction parameters is critical. Use statistical Design of Experiments (DoE) to evaluate variables such as:
- Reaction time and temperature (e.g., reflux conditions).
- Solvent polarity (e.g., ethanol vs. DMF).
- Catalyst concentration (e.g., acetic acid as a protonation catalyst).
For example, refluxing with acetic acid can enhance intermediate formation by stabilizing reactive species . DoE allows identification of interaction effects between variables, reducing trial-and-error approaches .
(Basic) What characterization techniques are essential to confirm the compound’s structural integrity?
Methodological Answer:
A multi-modal analytical approach is required:
- NMR Spectroscopy : For verifying substituent positions and amine/amide functionalities.
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% for biological assays).
- X-ray Crystallography : For definitive confirmation of stereochemistry and crystal packing .
Comparative analysis with structurally similar analogs (e.g., benzothiazole derivatives) can validate spectral interpretations .
(Advanced) How can computational methods accelerate the design of novel synthesis routes?
Methodological Answer:
Integrate quantum chemical calculations (e.g., density functional theory) with AI-driven retrosynthesis tools to predict viable pathways. For example:
- Reaction path search algorithms (ICReDD’s approach) identify low-energy transition states and intermediates .
- AI models (e.g., Template_relevance Pistachio/Reaxys) analyze reaction databases to propose one-step synthesis routes .
These tools reduce experimental iterations by prioritizing routes with high thermodynamic feasibility .
(Advanced) How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
Resolve discrepancies through:
- Cross-validation assays : Compare results from antimicrobial (e.g., MIC testing) and cytotoxicity assays (e.g., MTT) under standardized conditions .
- Statistical meta-analysis : Use multivariate regression to isolate confounding variables (e.g., solvent residues affecting cell viability) .
For instance, conflicting antimicrobial results may arise from variations in bacterial strains or nutrient media—controlled replicate studies are essential .
(Basic) What safety protocols are critical during synthesis and handling?
Methodological Answer:
Adhere to Chemical Hygiene Plans and:
- Use fume hoods for volatile intermediates (e.g., chlorinated byproducts).
- Implement PPE protocols : Gloves, goggles, and flame-resistant lab coats.
- Conduct pre-experiment risk assessments for reactive groups (e.g., benzothiazole’s potential irritancy) .
Training in emergency response (e.g., spill containment) is mandatory for compliance with laboratory safety standards .
(Advanced) How can high-throughput screening (HTS) improve the discovery of therapeutic applications?
Methodological Answer:
Leverage automated liquid handlers and machine learning for rapid screening:
- Plate-based assays : Test compound libraries against cancer cell lines (e.g., NCI-60 panel) with real-time viability monitoring.
- Data pipelines : Use AI platforms (e.g., COMSOL-integrated systems) to correlate structural features with activity trends .
HTS datasets enable structure-activity relationship (SAR) modeling to prioritize derivatives for further study .
(Advanced) What computational strategies are effective for modeling reaction mechanisms?
Methodological Answer:
Combine ab initio simulations with kinetic modeling :
- Transition state theory : Calculate activation energies for key steps (e.g., amide bond formation).
- Microkinetic models : Predict rate-determining steps under varying temperatures/pressures .
For example, simulate the nucleophilic substitution at the benzothiazole moiety to optimize regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
